[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate
Methyl glucosinolate, also known as glucocapparin, belongs to the class of organic compounds known as alkylglucosinolates. These are organic compounds containing a glucosinolate moiety that carries an alkyl chain. Methyl glucosinolate exists as a solid, soluble (in water), and an extremely strong acidic compound (based on its pKa). Within the cell, methyl glucosinolate is primarily located in the cytoplasm. Outside of the human body, methyl glucosinolate can be found in a number of food items such as cauliflower, capers, radish, and wasabi. This makes methyl glucosinolate a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
15592-33-3
VCID:
VC21026011
InChI:
InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/b9-3+
SMILES:
CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
Molecular Formula:
C8H15NO9S2
Molecular Weight:
333.3 g/mol
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate
CAS No.: 15592-33-3
Cat. No.: VC21026011
Molecular Formula: C8H15NO9S2
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyl glucosinolate, also known as glucocapparin, belongs to the class of organic compounds known as alkylglucosinolates. These are organic compounds containing a glucosinolate moiety that carries an alkyl chain. Methyl glucosinolate exists as a solid, soluble (in water), and an extremely strong acidic compound (based on its pKa). Within the cell, methyl glucosinolate is primarily located in the cytoplasm. Outside of the human body, methyl glucosinolate can be found in a number of food items such as cauliflower, capers, radish, and wasabi. This makes methyl glucosinolate a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 15592-33-3 |
| Molecular Formula | C8H15NO9S2 |
| Molecular Weight | 333.3 g/mol |
| IUPAC Name | [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxyethanimidothioate |
| Standard InChI | InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/b9-3+ |
| Standard InChI Key | UBTOEGCOMHAXGV-YCRREMRBSA-N |
| Isomeric SMILES | C/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O |
| SMILES | CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
| Canonical SMILES | CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
| Melting Point | 207 - 209 °C |
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